molecular formula C34H24N5Na3O13S3 B13791567 Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate CAS No. 68084-22-0

Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B13791567
CAS No.: 68084-22-0
M. Wt: 875.8 g/mol
InChI Key: WMPOYSDHUBXBPN-UHFFFAOYSA-K
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Description

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by coupling with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final product is obtained by further coupling with 3-hydroxynaphthalene-2,7-disulphonate under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amines and other reduced products.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate has several scientific research applications, including:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding affinity and stability. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structural and functional properties.

Comparison with Similar Compounds

Similar Compounds

  • Direct Blue 71
  • Direct Blue 151
  • Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate

Uniqueness

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate stands out due to its unique combination of azo bonds and sulphonate groups, which confer exceptional stability and binding properties. This makes it particularly valuable in applications requiring high durability and consistency.

Properties

CAS No.

68084-22-0

Molecular Formula

C34H24N5Na3O13S3

Molecular Weight

875.8 g/mol

IUPAC Name

trisodium;4-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N5O13S3.3Na/c1-51-27-13-17(3-9-25(27)36-38-31-23-8-6-22(53(42,43)44)12-20(23)16-30(34(31)41)55(48,49)50)18-4-10-26(28(14-18)52-2)37-39-32-29(54(45,46)47)15-19-11-21(35)5-7-24(19)33(32)40;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

WMPOYSDHUBXBPN-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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